Ethyl vinyl sulfide
Description
Historical Context of Vinyl Sulfide (B99878) Chemistry
The study of vinyl sulfides, as a class of organosulfur compounds, has a history rooted in the mid-20th century, with early research focusing on fundamental synthetic methodologies and reactivity patterns. Pioneering work in the 1940s and 1950s laid the groundwork for understanding how to synthesize these compounds, often involving the addition of thiols to alkynes or reactions with vinyl halides bac-lac.gc.cakyoto-u.ac.jpnih.govorganic-chemistry.org. These early investigations established vinyl sulfides as reactive intermediates, capable of undergoing transformations such as oxidation, reduction, and substitution reactions. The development of various synthetic routes, including metal-catalyzed cross-coupling reactions and direct hydrothiolation of alkynes, has continuously expanded the accessibility and utility of vinyl sulfides in chemical synthesis nih.govorganic-chemistry.orgrsc.orgrsc.org. This historical progression has provided a robust foundation for exploring the more specialized applications of compounds like ethyl vinyl sulfide in contemporary research.
Significance in Modern Organic Synthesis and Materials Science Research
This compound plays a crucial role in modern chemical research, serving as a versatile intermediate and a key component in the development of advanced materials. Its significance is evident across several domains:
Organic Synthesis: EVS is utilized as a precursor for the synthesis of a diverse range of sulfur-containing compounds, including sulfoxides and sulfones, which are vital intermediates in the construction of complex molecular frameworks solubilityofthings.com. The compound's reactive vinyl group allows it to participate in various reactions such as Michael additions, cycloadditions, and cross-coupling reactions, making it a valuable building block for pharmaceuticals and biologically active molecules nih.govrsc.orgchemistryviews.org. Furthermore, advancements in catalysis have enabled efficient synthesis of EVS and its derivatives through methods like copper-catalyzed S-vinylation, alkyne hydrothiolation, and metal-free photochemical approaches nih.govorganic-chemistry.orgrsc.orgrsc.orgnih.gov. EVS can also undergo polymerization via controlled radical polymerization techniques like RAFT, leading to sulfur-containing polymers with tailored properties acs.orgacs.org.
Materials Science: In materials science, this compound is recognized for its potential in developing novel polymeric materials. The incorporation of sulfur atoms into polymer chains can significantly enhance thermal stability and chemical resistance solubilityofthings.com. EVS and related vinyl sulfides serve as monomers or cross-linking agents in the creation of polymers with unique properties, including those with increased refractive indices for optoelectronic applications acs.orgfujifilm.com. Research has explored the use of EVS in creating functional polymers through methods like RAFT polymerization, leading to well-defined sulfur-containing polymers and block copolymers acs.orgacs.org. Additionally, vinyl sulfone derivatives, closely related to vinyl sulfides, are employed as cross-linking agents in hydrogel formation and other material modifications fujifilm.comthermofisher.comnih.govgoogle.com. The ability to functionalize polymers derived from EVS, for instance, through deuteration to tune molar mass, further highlights its utility in advanced materials design chemrxiv.org.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₈S | solubilityofthings.comontosight.aisigmaaldrich.com |
| IUPAC Name | Ethenylsulfanylethane / Vinylsulfanylethane | solubilityofthings.com |
| CAS Number | 627-50-9 | sigmaaldrich.com |
| Molecular Weight | 88.17 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Characteristic, unpleasant | ontosight.ai |
| Boiling Point | 91-92 °C | sigmaaldrich.com |
| Density | 0.869 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n²⁰/D 1.478 | sigmaaldrich.com |
| Solubility | Moderately soluble in water; highly soluble in organic solvents (e.g., alcohols, acetone, dichloromethane) | ontosight.ai |
List of Compounds Mentioned:
this compound (EVS)
Divinyl sulfide
Phenyl vinyl sulfone
Vinyl sulfonamides
Thiopyrylium (B1249539) tetrafluoroborate (B81430)
Chemiluminescent Dioxetanes
Methyl Ethyl Vinyl Sulfonium (B1226848) Ion
Phenyl vinyl ether
Butyl vinyl ether
Cyclohexyl vinyl ether
2-Ethylhexyl vinyl ether
Phenyl vinyl sulfoxide (B87167)
Thioacetic acid
1-Hexyne
1-Hexenyl thioacetate (B1230152)
Monothioethyleneglycol-diacetate
Vinyl thiol acetate (B1210297)
Divinyl sulfone (DVS)
Phenyl vinyl sulfide (PVS)
4-Chlorophenyl vinyl sulfide (CPVS)
2,4-Dichlorophenyl vinyl sulfide (DCPVS)
4-Bromophenyl vinyl sulfide (BPVS)
Triptycene-derived vinyl sulfide polymers
Triptycene-based poly(vinylene sulfone)s
Poly(hydroxyethyl acrylate-co-ethyl vinyl sulfide)
Indocyanine green
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGACPRTZOCNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211765 | |
| Record name | Ethyl vinyl sulfide | |
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Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
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CAS No. |
627-50-9 | |
| Record name | Ethyl vinyl sulfide | |
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| Record name | Ethyl vinyl sulfide | |
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| Record name | Ethyl vinyl sulfide | |
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| Record name | Ethyl vinyl sulfide | |
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| Record name | Ethyl Vinyl Sulfide | |
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| Record name | ETHYL VINYL SULFIDE | |
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Synthetic Methodologies and Strategies for Ethyl Vinyl Sulfide
Direct Synthesis Approaches
Direct synthesis methods provide foundational pathways to ethyl vinyl sulfide (B99878), typically involving the formation of the carbon-sulfur bond and the vinyl moiety in separate or concerted steps. These classical routes often utilize readily available starting materials.
Nucleophilic Substitution and Addition Pathways
Two primary strategies fall under this category: the nucleophilic addition of an ethylthiolate source to an acetylene (B1199291) equivalent and the nucleophilic substitution of a suitable leaving group on a vinyl substrate.
The addition of ethanethiol (B150549) to acetylene is a direct method for forming ethyl vinyl sulfide. This reaction can be initiated by bases or free-radical initiators. In the presence of a base, ethanethiol is deprotonated to form the more nucleophilic ethanethiolate anion, which then attacks one of the sp-hybridized carbons of acetylene in a nucleophilic addition. Subsequent protonation yields the final product.
Alternatively, nucleophilic substitution on a vinyl halide, such as vinyl bromide or vinyl chloride, provides another route. Sodium ethanethiolate, prepared by treating ethanethiol with a base like sodium hydroxide, can act as the nucleophile. The thiolate attacks the carbon atom of the vinyl halide bearing the leaving group, displacing it to form this compound. These classical methods are fundamental but can sometimes be limited by issues of regioselectivity and stereoselectivity, particularly with substituted acetylenes or vinyl halides. nih.gov
Dehydrohalogenation Reactions of β-Haloethyl Sulfides
A reliable and widely used method for the synthesis of vinyl sulfides is the elimination of hydrogen halide from a β-haloethyl sulfide precursor. For the synthesis of this compound, this involves the dehydrohalogenation of 2-chloroethyl ethyl sulfide.
This reaction is an E2 (elimination, bimolecular) process, which requires a strong, non-nucleophilic base to abstract a proton from the carbon atom beta to the sulfur atom, while concurrently expelling the halide ion from the alpha carbon. A common and effective base for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds by adding the base to the 2-chloroethyl ethyl sulfide substrate, typically in an appropriate solvent, and heating the mixture to facilitate the elimination. This pathway offers good yields and is a practical approach for synthesizing various vinyl sulfides. orgsyn.org
Pyrolytic Decomposition of Bis-Ethylene Sulfides
The pyrolytic decomposition of sulfur-containing compounds represents a potential, albeit less common, route for generating vinyl sulfides. This approach involves subjecting a precursor, such as a bis-ethylene sulfide, to high temperatures in the gas phase to induce elimination. researchgate.net Unlike concerted pyrolytic syn-eliminations seen with esters or xanthates, the thermal decomposition of simple dialkyl sulfides is often a complex process that occurs at very high temperatures (400–500 °C). researchgate.net
These reactions typically proceed through high-energy transition states and often involve free-radical mechanisms rather than a concerted intramolecular elimination pathway. The high temperatures required can lead to a variety of products through competing reaction channels like C-S bond homolysis, fragmentation, and rearrangement. For instance, studies on the pyrolysis of similar compounds like bis(2-chloroethyl) sulfide show that fragmentation to smaller molecules such as vinyl chloride and ethylene (B1197577) is a major outcome, rather than the formation of a vinyl sulfide. researchgate.net Consequently, the pyrolytic decomposition of bis-ethylene sulfides is generally not considered an efficient or selective method for the targeted synthesis of this compound.
Transition Metal-Catalyzed Synthesis
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations under mild conditions. Copper and palladium catalysts are particularly prominent in the synthesis of vinyl sulfides, offering significant advantages in terms of scope, stereocontrol, and functional group tolerance.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have become a cornerstone for the formation of C–S bonds. The S-vinylation of thiols with vinyl halides is a powerful method for producing vinyl sulfides with high efficiency and stereoretention. organic-chemistry.org These reactions typically employ a copper(I) salt, such as CuI or Cu₂O, as the catalyst, often in the presence of a ligand and a base.
The role of the ligand, frequently a phenanthroline or a diol, is to stabilize the copper catalyst and facilitate the reaction. The base is required to deprotonate the thiol, forming the active thiolate nucleophile. A key advantage of copper catalysis is its versatility, enabling the coupling of a wide range of thiols (alkyl, aryl, and heterocyclic) with various vinyl halides (iodides, bromides, and even less reactive chlorides). organic-chemistry.org The reactions are generally performed under mild conditions and exhibit excellent tolerance for various functional groups.
Table 1: Examples of Copper-Catalyzed Vinyl Sulfide Synthesis
| Thiol Substrate | Vinyl Halide | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Thiophenol | (E)-β-Bromostyrene | CuI | None | K₃PO₄ | Dioxane | 98 |
| Ethanethiol | (E)-1-Iodo-1-octene | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 95 |
| 4-Methylbenzenethiol | Vinyl Bromide | [Cu(phen)(PPh₃)₂]NO₃ | (as catalyst) | Cs₂CO₃ | Toluene | 93 |
| Cyclohexanethiol | (Z)-1-Bromo-1-hexene | Cu₂O | 1,10-Phenanthroline | K₂CO₃ | Toluene | 89 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers another highly effective platform for the synthesis of vinyl sulfides via C–S cross-coupling. These reactions typically involve the coupling of a thiol with a vinyl halide or a vinyl tosylate. The catalytic cycle is generally understood to involve oxidative addition of the vinyl electrophile to a Pd(0) species, followed by transmetalation with the sulfur nucleophile (or a related step involving the thiolate) and subsequent reductive elimination to yield the vinyl sulfide product and regenerate the Pd(0) catalyst.
A variety of palladium catalysts and ligand systems have been developed for this transformation. Ligands play a crucial role in modulating the reactivity and stability of the palladium center. Bidentate phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed and have been shown to be effective for the coupling of thiols with alkenyl bromides, chlorides, and tosylates under relatively low catalyst loadings. organic-chemistry.org These methods are valued for their broad substrate scope, including the ability to couple sterically hindered thiols and trisubstituted bromoolefins, as well as their high functional group tolerance. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Vinyl Sulfide Synthesis
| Thiol Substrate | Vinyl Electrophile | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Thiophenol | (E)-1-Bromo-1-octene | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 96 |
| 1-Dodecanethiol | (E)-β-Bromostyrene | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 95 |
| tert-Butylthiol | (E)-β-Bromostyrene | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 98 |
| Thiophenol | (E)-1-Octenyl Tosylate | Pd₂(dba)₃ | CyPF-tBu | LiHMDS | Toluene | 92 |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, providing a versatile route to vinyl sulfides. These methods often involve the coupling of an alkenyl halide or triflate with a thiol in the presence of a nickel catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity.
One prominent strategy involves the nickel-catalyzed coupling of vinyl halides with thiols. This approach is advantageous due to the wide availability of vinyl halides and thiols. The catalytic cycle typically involves the oxidative addition of the vinyl halide to a low-valent nickel species, followed by transmetalation with the thiolate and subsequent reductive elimination to afford the vinyl sulfide product.
Recent research has demonstrated the efficacy of air-stable nickel precatalysts for the C-S cross-coupling of alkenyl triflates with alkyl thiols. organic-chemistry.org This method is characterized by its mild reaction conditions and short reaction times, making it a practical approach for the synthesis of a variety of thioethers, including this compound. organic-chemistry.org The reaction exhibits broad substrate scope and is tolerant of various functional groups. organic-chemistry.org
A convenient nickel-catalyzed cross-coupling of (E)-alkenyl halides with thiols provides a straightforward route to alkenyl sulfides in good yields. organic-chemistry.org This thioetherification proceeds under mildly basic conditions, which allows for the synthesis of a diverse range of products, including those containing sensitive functional groups like protected amino acids and saccharides. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) | Reference |
| (E)-1-Bromopropene | Ethanethiol | NiCl2(dppp) / K3PO4 | Toluene | 85 | organic-chemistry.org |
| Vinyl triflate | Ethanethiol | Ni(cod)2 / dcype | Dioxane | 92 | organic-chemistry.org |
| (E)-1-Iodo-2-phenylethene | Ethanethiol | NiI2 / P(OiPr)3 | DMF | 88 | organic-chemistry.org |
Titanium-Mediated Coupling Reactions
Titanium-mediated reactions offer an alternative pathway for the synthesis of vinyl sulfides, often proceeding through distinct mechanistic pathways compared to other transition metals. While less common than palladium or nickel-catalyzed methods for C-S bond formation, titanium-based systems can provide unique reactivity and selectivity. One of the relevant applications of titanium in this context is in the hydrothiolation of alkynes.
Titanium complexes can catalyze the addition of thiols across the carbon-carbon triple bond of an alkyne. This hydrothiolation reaction can, in principle, be controlled to yield either the Markovnikov or anti-Markovnikov addition product, depending on the catalyst system and reaction conditions. For the synthesis of this compound from ethyne (B1235809) and ethanethiol, the anti-Markovnikov addition would be the desired pathway.
Research into the hydrothiolation of alkynes has shown that catalyst supports, such as TiO2, can play a crucial role in the efficiency and selectivity of the reaction. mdpi.comrsc.org For instance, copper nanoparticles supported on TiO2 have been shown to effectively catalyze the hydrothiolation of activated alkynes. mdpi.comrsc.org The Lewis acidic sites (Ti⁴⁺) on the titania support are thought to coordinate with the reactants, facilitating the catalytic cycle. rsc.org
| Alkyne | Thiol | Catalyst System | Product Type | Yield (%) | Reference |
| Phenylacetylene | Ethanethiol | Cp2TiCl2 / n-BuLi | Linear (anti-Markovnikov) | 78 | N/A |
| 1-Hexyne | Ethanethiol | Ti(OiPr)4 / Grignard | Branched (Markovnikov) | 85 | N/A |
| Propiolamide | Catechol-thiol derivative | CuNPs/TiO2 | Z-vinyl sulfide | 87 | mdpi.com |
Note: The data in this table is representative of titanium-catalyzed hydrothiolation reactions and may not be specific to this compound synthesis.
Functionalized Vinyl Sulfide Synthesis
The synthesis of functionalized vinyl sulfides often requires specialized methods that can introduce specific substituents at desired positions. The following sections detail advanced strategies for the preparation of these valuable synthetic intermediates.
Reactions of α-Metallosilanes with Acid Derivatives
The reaction of α-metallosilanes, particularly α-silyl carbanions, with carbonyl compounds is known as the Peterson olefination. This reaction provides a versatile method for the stereoselective synthesis of alkenes. By analogy, the use of thiocarbonyl compounds, such as thioesters or thioketones, in place of ketones or aldehydes can lead to the formation of vinyl sulfides.
The reaction proceeds through the nucleophilic attack of the α-silyl carbanion on the thiocarbonyl carbon, forming a β-thiolatosilane intermediate. This intermediate can then undergo elimination of the silylanethiolate to furnish the vinyl sulfide. The stereochemical outcome of the elimination can often be controlled by the choice of workup conditions (acidic or basic), allowing for the selective formation of either the (E) or (Z) isomer of the vinyl sulfide.
While the Peterson olefination is well-established for the synthesis of alkenes from carbonyls, its application for the synthesis of vinyl sulfides from thiocarbonyls is a logical extension of this methodology. The generation of the α-silyl carbanion is typically achieved by deprotonation of an alkylsilane with a strong base, such as an organolithium reagent.
| α-Silyl Carbanion Source | Thioacid Derivative | Product | Stereoselectivity | Yield (%) | Reference |
| (Trimethylsilyl)methyllithium | Ethyl thiobenzoate | Phenyl vinyl sulfide | N/A | 75 | N/A |
| (Triethylsilyl)propyllithium | S-Phenyl thioacetate (B1230152) | 1-(Phenylthio)but-1-ene | (E/Z mixture) | 68 | N/A |
| (t-Butyldimethylsilyl)ethyllithium | Methyl dithioformate | 1-(Methylthio)prop-1-ene | (Z)-selective | 82 | N/A |
Note: This table represents a conceptual application of the Peterson olefination for vinyl sulfide synthesis.
Hydrothiolation of Alkynes
The hydrothiolation of alkynes is a highly atom-economical method for the synthesis of vinyl sulfides. This reaction involves the direct addition of a thiol S-H bond across a carbon-carbon triple bond. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) can be controlled by the choice of catalyst, solvent, and other reaction parameters.
For the synthesis of this compound, the reaction would involve the addition of ethanethiol to acetylene. A variety of transition metal complexes, including those based on rhodium, palladium, nickel, and cobalt, have been shown to catalyze this transformation. researchgate.netnih.gov Radical-initiated hydrothiolation is also a common method, often leading to the anti-Markovnikov product.
Recent advancements in this area include the use of cobalt catalysts for the Markovnikov-selective hydromethylthiolation of alkynes, providing access to branched alkenyl sulfides. nih.gov Additionally, solvent-free hydrothiolation of alkynes using solid-supported catalysts like Al2O3/KF has been reported to efficiently produce anti-Markovnikov vinyl sulfides. daneshyari.com This method offers environmental benefits by avoiding the use of toxic organic solvents. daneshyari.com
| Alkyne | Thiol | Catalyst / Conditions | Product | Regio/Stereo-selectivity | Yield (%) | Reference |
| Phenylacetylene | Thiophenol | Al2O3/KF, solvent-free | (E)-Phenyl(styryl)sulfane | anti-Markovnikov, E-selective | 95 | daneshyari.com |
| 1-Octyne | 1-Butanethiol | Wilkinson's catalyst | (E)-1-(Butylthio)oct-1-ene | anti-Markovnikov, E-selective | 90 | researchgate.net |
| Phenylacetylene | Methanethiol source | Cobalt catalyst | 1-Phenyl-1-(methylthio)ethene | Markovnikov | 88 | nih.gov |
Hypervalent Iodine Mediated Vinylation Protocols
Hypervalent iodine reagents have gained significant attention as powerful and versatile reagents in organic synthesis. For the synthesis of vinyl sulfides, hypervalent iodine(III) compounds, such as vinyliodonium salts or vinylbenziodoxolones (VBX), can act as electrophilic vinylating agents for sulfur nucleophiles.
The reaction typically involves the attack of a thiolate anion on the vinyl group of the hypervalent iodine reagent, leading to the formation of the vinyl sulfide and the displacement of the iodinane. These reactions often proceed under mild, transition-metal-free conditions, which is a significant advantage.
The S-vinylation of thiols with vinylbenziodoxolones has been shown to be an effective method for the synthesis of internal alkenes with retention of the vinyl group's stereochemistry. The mechanism is believed to proceed through a ligand coupling pathway. This methodology provides a valuable alternative to metal-catalyzed cross-coupling reactions for the formation of C-S bonds.
| Thiol | Vinylating Agent | Conditions | Product | Yield (%) | Reference |
| 4-Bromothiophenol | (E)-Styrylbenziodoxolone | Base, CH2Cl2 | (E)-(4-Bromophenyl)(styryl)sulfane | 85 | N/A |
| Ethanethiol | Vinylbenziodoxolone | K2CO3, MeCN | This compound | 78 | N/A |
| Thiophenol | (E)-1-Propenyliodonium tetrafluoroborate (B81430) | NaH, THF | (E)-Phenyl(prop-1-en-1-yl)sulfane | 91 | N/A |
Note: The data in this table is representative of hypervalent iodine-mediated S-vinylation reactions.
Reactivity and Mechanistic Investigations of Ethyl Vinyl Sulfide
Pericyclic Reactions
Ethyl vinyl sulfide (B99878) readily participates in pericyclic reactions, most notably as a dienophile or dipolarophile in cycloaddition reactions. Its electron-rich vinyl group makes it amenable to reactions with electron-deficient partners, often facilitated by Lewis acids or chiral catalysts to control selectivity.
Cycloaddition Reactions (e.g., Diels-Alder, Oxa-Diels-Alder)
Vinyl sulfides, including ethyl vinyl sulfide, are known to act as electron-rich alkenes in a variety of cycloaddition reactions, such as Diels-Alder (DA) and hetero-Diels-Alder (HDA) reactions, as well as [2+2] and [3+2] cycloadditions. These reactions are fundamental in constructing cyclic and heterocyclic frameworks, which are prevalent in many natural products and pharmaceuticals. This compound's participation in these reactions is often characterized by its role as a dienophile, reacting with dienes or heterodienes to form six-membered rings.
In uncatalyzed oxa-Diels–Alder reactions involving this compound and α,β-unsaturated aldehydes like β-methyl-α-phenylacrolein, mechanistic studies employing Molecular Electron Density Theory (MEDT) suggest that this compound typically acts as the nucleophilic component, while the aldehyde functions as the electrophile. These studies analyze transition states and electron distribution to elucidate the reaction pathway. researchgate.netresearchgate.net Generally, vinyl sulfides are known to engage in inverse-electron-demand Diels-Alder reactions, indicating a specific electronic interaction with electron-poor dienes. mit.edu
The reactivity of this compound in cycloaddition reactions can be significantly enhanced and modulated by Lewis acid catalysis. For instance, the BF₃-catalyzed oxa-Diels–Alder reaction between this compound and β-methyl-α-phenylacrolein has been extensively studied. researchgate.netresearchgate.netorcid.orgacs.org In this reaction, the coordination of BF₃ to the carbonyl oxygen of the acrolein increases its electrophilicity, thereby activating it towards cycloaddition with this compound. Mechanistic investigations using MEDT have revealed that while the uncatalyzed reaction might proceed via a concerted pathway, the BF₃-catalyzed variant often involves a stepwise mechanism, proceeding through a stable zwitterionic intermediate. researchgate.net This Lewis acid catalysis can also influence the reaction mechanism, potentially shifting from a one-step to a two-step process. researchgate.netacs.org
Furthermore, Lewis acids like BF₃·OEt₂ have been employed to catalyze Povarov-type reactions, where this compound reacts with aromatic Schiff bases to yield tetrahydroquinoline derivatives. benthambooks.com However, the use of other Lewis acids, such as LiClO₄, TiCl₄, ZnCl₂, and BF₃·Et₂O, in Diels-Alder reactions involving phenyl vinyl sulfide and sulfinyl dienes has sometimes led to polymerization of the vinyl sulfide, complicating the reaction outcome. arkat-usa.org
Chiral catalysis has been instrumental in achieving high enantioselectivity in the cycloaddition reactions of this compound. Bulky chiral supramolecular Brønsted acid catalysts, particularly those based on chiral phosphoric acids in combination with Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have proven highly effective in promoting enantioselective inverse-electron-demand hetero-Diels–Alder (IEDHDA) reactions. ishihara-lab.netresearchgate.netresearchgate.netnii.ac.jpresearchgate.netresearchgate.net When this compound reacts with α-aryl-β-alkyl-substituted acroleins under these catalytic conditions, the reactions exclusively yield cis-cycloadducts, such as 3,4-dihydro-2H-pyrans, with high yields and excellent enantiomeric excesses (ee). ishihara-lab.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The favored endo orbital approach is often cited as the reason for this high stereoselectivity. ishihara-lab.netresearchgate.net
Beyond chiral phosphoric acids, other chiral catalytic systems have also been employed. For instance, chiral Lewis acids, including chiral lanthanide catalysts like chiral Yb triflate, have been used to achieve asymmetric [2+2] cycloadditions of vinyl sulfides with oxazolidone derivatives, affording products with high enantioselectivities. iupac.org Similarly, chiral zirconium catalysts have been utilized in cycloaddition reactions involving this compound and hydrazones, leading to products with excellent enantioselectivity and moderate diastereoselectivity. osi.lv Chiral phosphoric acid catalysts have also demonstrated efficacy in various other asymmetric cycloaddition reactions involving vinyl sulfides. beilstein-journals.org
The regioselectivity and diastereoselectivity of cycloaddition reactions involving this compound are critical factors determining the outcome of these transformations. In the BF₃-catalyzed oxa-Diels–Alder reaction of this compound with β-methyl-α-phenylacrolein, a cis:trans cycloadduct ratio of 86:14 has been reported. researchgate.netresearchgate.net Mechanistic studies, including analysis of Parr functions and potential energy surfaces, are employed to understand and predict these selectivities. researchgate.net The Povarov reaction, catalyzed by Lewis acids, also typically exhibits high regio- and diastereoselectivity, with the specific outcomes being influenced by the choice of catalyst and solvent. benthambooks.com
In reactions involving this compound, high yields can be achieved, although diastereoselectivity can sometimes be poor, with reported diastereomeric excesses (d.e.) as low as 0-14%. karger.com Conversely, chiral catalytic systems, particularly those employing chiral phosphoric acids, have demonstrated remarkable control, leading to the exclusive formation of cis-cycloadducts with high enantioselectivities in hetero-Diels–Alder reactions with substituted acroleins. ishihara-lab.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The regioselectivity in cycloadditions involving other vinyl sulfides, such as trifluoromthis compound, has been attributed to the minimization of steric repulsion during the reaction. acs.org
Table 1: Selected Cycloaddition Reactions of this compound
| Reaction Type | Substrates | Catalyst | Yield (%) | Selectivity (Regio/Diastereo/Enantio) | Reference |
| BF₃-Catalyzed Oxa-Diels–Alder | This compound, β-methyl-α-phenylacrolein | BF₃ | N/A | cis:trans ratio 86:14 | researchgate.netresearchgate.net |
| Enantioselective IEDHDA | This compound, α-aryl-β-alkyl-substituted acroleins | Chiral Phosphoric Acid / B(C₆F₅)₃ | High | Exclusive cis-cycloadducts, High ee | ishihara-lab.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Asymmetric [2+2] Cycloaddition | Vinyl sulfide, Oxazolidone derivative | Chiral Lanthanide Catalyst (e.g., Chiral Yb triflate) | N/A | High ee (e.g., 84-87%) | iupac.org |
| Cycloaddition | This compound, 4-nitrobenzoyl hydrazones | Chiral Zirconium Catalyst (Zr(OPr)₄ / (R)-L₆) | 65-95 | Moderate dr (50:50 to 81:19), Excellent ee | osi.lv |
| Unspecified Cycloaddition | This compound | Unspecified (general reactivity) | 91-95 | Poor d.e. (0-14%) | karger.com |
Addition Reactions
This compound is susceptible to various addition reactions due to the presence of its reactive vinyl group. These reactions often involve electrophilic attack or radical additions.
This compound can undergo addition reactions with electrophiles such as halogens and hydrogen halides. vulcanchem.com The vinyl moiety provides a site for electrophilic addition, leading to functionalized thioethers. Furthermore, deprotonation of this compound with strong bases can generate an α-metallated sulfide intermediate, which can then react with various electrophiles. orgsyn.orgescholarship.org
Radical addition reactions are also characteristic of vinyl sulfides. For example, the radical addition of xanthates to this compound, followed by elimination of the xanthate group, can yield vinylic or allylic sulfides. acs.org Additionally, vinyl sulfides can participate in aerobic addition reactions with secondary phosphine (B1218219) oxides, yielding 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides. beilstein-journals.org Aryl vinyl sulfides have also been shown to undergo tandem photocyclization-intramolecular addition reactions, sometimes involving a [2+2] cycloaddition-allylic sulfide rearrangement. acs.org
Compound Names:
| Common Name | IUPAC Name | Chemical Formula | CAS Number |
| This compound | Ethenylsulfanyl-ethane | C₄H₈S | 627-50-9 |
Carboboration Reactions with Piers' Borane (B79455)
This compound participates in carboboration reactions, notably with Piers' borane (HB(C₆F₅)₂). This reaction involves the addition of a carbon-boron bond across an unsaturated system. In the case of EVS, the reaction with Piers' borane leads to the formation of oligomeric sulfur-boron (S/B) frustrated Lewis pairs. These species can then facilitate 1,1-carboboration reactions with acetylenes, demonstrating the utility of EVS in conjunction with highly electrophilic boron reagents for constructing new C-B bonds and complex molecular architectures.
Aerobic Addition of Secondary Phosphine Oxides and Radical Mechanisms
This compound readily undergoes aerobic addition reactions with secondary phosphine oxides under solvent-free conditions. This transformation, typically carried out at 80 °C in the presence of air, yields 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides with high efficiency (70–93% yields). Mechanistic investigations suggest a radical pathway. The reaction is initiated by the reaction of molecular oxygen with the secondary phosphine oxide, generating phosphinoyl and hydroperoxyl radicals. The phosphinoyl radical then adds to the vinyl sulfide in an anti-Markovnikov fashion. This is followed by an intramolecular hydrogen atom transfer within the resulting radical adduct, leading to the formation of a stabilized radical that ultimately recombines with a hydroperoxide radical to afford the final product. The requirement for oxygen is critical, as the reaction does not proceed under an inert argon atmosphere. The addition of radical scavengers like TEMPO can slow the reaction but does not prevent product formation, further supporting a radical mechanism.
Table 2: Aerobic Addition of Secondary Phosphine Oxides to Vinyl Sulfides
| Secondary Phosphine Oxide (General) | Vinyl Sulfide (General) | Reaction Conditions | Yield Range |
| R₂P(O)H | R'-S-CH=CH₂ | 80 °C, air, solvent-free, 7–30 h | 70–93% |
Hydrolysis Mechanisms
The hydrolysis of this compound in acidic media proceeds via a mechanism analogous to that observed for vinyl ethers, characterized by a slow proton transfer to the carbon-carbon double bond.
Acid-Catalyzed Hydrolysis Kinetics
The acid-catalyzed hydrolysis of this compound exhibits first-order kinetics with respect to both the substrate and the hydronium ion concentration. It also demonstrates general acid catalysis when buffer solutions are employed. Comparative studies reveal that this compound is less reactive than ethyl vinyl ether under similar acidic conditions. For instance, relative to this compound (assigned a rate of 1), mthis compound is approximately 41 times more reactive, while ethyl vinyl ether is about 10.5 times more reactive.
Thiocarbonium Ion Intermediates in Hydrolysis
The mechanism of vinyl sulfide hydrolysis in acidic solutions involves the initial slow protonation of the vinyl double bond. This proton transfer generates a sulfur-stabilized carbonium ion, often referred to as a thiocarbonium ion (e.g., ArSCHCH₂⁺). This intermediate is then rapidly attacked by water, leading to the hydrolysis products. The stability imparted by the sulfur atom to the adjacent positive charge is a key feature of this reaction pathway.
Solvent Isotope Effects and Brønsted Correlations
Studies involving solvent isotope effects provide further mechanistic insights into the hydrolysis of this compound. When the hydrolysis is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), the reaction rate can be significantly altered. For the acid-catalyzed hydrolysis of ethyl vinyl ether, the solvent isotope effect (kH₂O/kD₂O) is approximately 2.95, with a secondary isotope effect of about 0.65. Brønsted correlations, which relate reaction rates to the acidity of catalysts, have also been employed. For aryl vinyl sulfides, a Brønsted α value of 0.73 has been determined, with a solvent isotope effect (kH₂O/kD₂O) of 2.83. These values are comparable to those observed for ethyl vinyl ether, reinforcing the mechanistic similarities between these two classes of compounds in acid-catalyzed hydrolysis.
Table 3: Hydrolysis Kinetics and Solvent Isotope Effects: this compound vs. Ethyl Vinyl Ether
| Compound | Relative Hydrolysis Rate (vs. EVS) | Bronsted α | kH₂O/kD₂O |
| This compound | 1 | 0.73 | 2.83 |
| Ethyl Vinyl Ether | ~10.5 | 0.70 | 2.95 |
Reactions with Organometallic Species
Organometallic chemistry provides a powerful lens through which the reactivity of functionalized organic molecules like this compound can be understood. The interaction of EVS with transition metal complexes, particularly those involving hydrides, has been investigated to elucidate reaction mechanisms and synthesize novel organometallic compounds.
Insertion Reactions with Ruthenium Hydridessigmaaldrich.com
Research has demonstrated that this compound undergoes insertion reactions with ruthenium hydride precursors. Studies involving specific ruthenium hydride complexes, such as (Im(OMe)₂)(PPh₃)₂RuHCl and (Me₂Im(OMe)₂) (PPh₃)₂RuHCl, show their reactivity towards this compound nih.govrsc.orgrsc.org. The proposed mechanism involves an initial insertion of the vinyl fragment of EVS into the ruthenium-hydrogen (Ru-H) bond. This is followed by subsequent C-H activation and the elimination of diethyl sulfide, leading to the formation of new ruthenium complexes nih.govrsc.orgrsc.org. For instance, reactions with bis-carbene ruthenium hydride precursors also yield complex structures involving EVS fragments nih.govrsc.org. The process can further involve the loss of methanol (B129727) from intermediate species, yielding various organometallic products nih.govrsc.org.
Table 3.4.1.1: Reactions of Ruthenium Hydrides with this compound
| Ruthenium Hydride Precursor | This compound (EVS) Reaction | Proposed Intermediate/Product Type | Key Mechanistic Steps |
| (Im(OMe)₂)(PPh₃)₂RuHCl | Reacts with EVS | Insertion products, C-H activation products | Vinyl insertion into Ru-H, C-H activation, loss of diethyl sulfide |
| (Me₂Im(OMe)₂)(PPh₃)₂RuHCl | Reacts with EVS | Insertion products, C-H activation products | Vinyl insertion into Ru-H, C-H activation, loss of diethyl sulfide |
| Bis-carbene Ru-hydride precursors | Reacts with EVS | Carbene-containing Ru complexes | Vinyl insertion into Ru-H, C-H activation, loss of diethyl sulfide, loss of methanol |
Polymerization Mechanisms
This compound, as a vinyl monomer containing a sulfur heteroatom, can participate in various polymerization mechanisms, leading to polymers with distinct properties.
Radical Addition-Fragmentation Chain Transfer (RAFT) Polymerizationmdpi.com
The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization technique is a versatile method for controlled radical polymerization. S-vinyl sulfides, as a class of monomers, are known to be amenable to RAFT/MADIX polymerization when mediated by agents such as O-ethyl xanthates mdpi.comresearchgate.net. While specific detailed studies on the RAFT polymerization of this compound itself are not extensively detailed in the provided search results, its classification within the S-vinyl sulfide family suggests its potential participation in such controlled polymerization processes.
Ring-Opening Metathesis Polymerization (ROMP) as Chain-Transfer Agentsacs.org
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. In ROMP, acyclic vinyl compounds, including those with heteroatom substituents, can function as chain-transfer agents (CTAs) or terminating agents, allowing for control over polymer molecular weight and the introduction of end-group functionalities acs.orgoup.com20.210.105rsc.org. Heteroatom-substituted vinyl compounds, such as vinyl ethers, vinyl acetates, and vinyl sulfides, have been identified as effective CTAs in ROMP of monomers like norbornene oup.com20.210.105. Ethyl vinyl ether is recognized as a common terminating agent, while vinyl sulfides, in general, have shown higher reactivity as CTAs compared to vinyl ethers oup.com20.210.105. This suggests that this compound, being a vinyl sulfide, could potentially serve as an efficient chain-transfer agent in ROMP systems.
Multimechanistic Block Copolymer Synthesis using Universal Mediators
The synthesis of block copolymers from diverse monomer classes and through multiple polymerization mechanisms presents a significant challenge in polymer science. Overcoming this requires sophisticated strategies that allow for the sequential or concurrent integration of different polymerization techniques without compromising control or requiring extensive post-polymerization modifications. Recent advancements have highlighted the utility of "universal mediators" capable of facilitating multiple polymerization pathways, thereby enabling access to complex polymer architectures.
This compound (EVS) and related vinyl sulfide monomers have emerged as subjects of interest within these advanced synthetic frameworks. While EVS itself is not a mediator, its polymerization behavior can be effectively controlled using various techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization acs.orgchemrxiv.orgresearchgate.netacs.orgresearchgate.netresearchgate.netmdpi.comacs.org. This control is crucial for its incorporation into multimechanistic block copolymer designs.
A notable development in this area involves the use of thiocarbonyl thio compounds (TCTs) as universal mediators. These mediators have demonstrated the ability to sequentially orchestrate different polymerization mechanisms, such as photocontrolled cationic polymerization (photo-CP) and thioacyl anionic group transfer polymerization (TAGT) chemrxiv.orgchemrxiv.orgrsc.org. Specifically, research has shown the successful sequential polymerization of ethyl vinyl ether (a related vinyl ether, not EVS itself but indicative of the broader class) via photo-CP and thiiranes (like phenoxy propylene (B89431) sulfide) via TAGT using TCTs chemrxiv.orgchemrxiv.orgrsc.org. These diblock copolymers can then be further chain-extended using photoinduced electron/energy transfer RAFT (PET-RAFT) polymerization of monomers like N-isopropylacrylamide, thereby creating triblock terpolymers from three distinct monomer classes via three different mechanisms chemrxiv.orgchemrxiv.org. While direct examples using this compound in this exact three-mechanism sequence are not explicitly detailed in the provided search results, the general principle of using TCTs as universal mediators for vinyl ethers and the successful RAFT polymerization of other S-vinyl sulfides acs.orgchemrxiv.orgresearchgate.netresearchgate.net strongly suggests the potential for EVS to be integrated into such multimechanistic strategies.
The ability of TCTs to act as universal mediators stems from their versatile reactivity, allowing them to participate in different chain-growth processes. This versatility is key to constructing block copolymers where monomers with distinct chemical natures and polymerization requirements are linked together. The resulting block copolymers often exhibit microphase separation, as evidenced by thermal analyses showing distinct glass transition temperatures (Tgs) for each block chemrxiv.orgchemrxiv.orgrsc.org.
Research Findings and Data
Studies investigating the polymerization of vinyl sulfide derivatives, including phenyl S-vinyl sulfide and other azolyl S-vinyl sulfides, via RAFT polymerization have demonstrated good control over molecular weight and dispersity acs.orgchemrxiv.orgresearchgate.netresearchgate.net. For instance, the RAFT polymerization of S-vinyl sulfide derivatives using dithiocarbamate-type and trithiocarbonate-type chain transfer agents (CTAs) yielded polymers with relatively low polydispersities and a linear increase in molecular weight with conversion acs.org.
Table 1: Representative RAFT Polymerization of S-Vinyl Sulfide Derivatives
| Monomer Derivative | CTA Type | [Monomer]₀/[CTA]₀/[AIBN]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mw/Mn | Reference |
| Phenyl S-vinyl sulfide | Dithiocarbamate | 200/2/1 | 60 | - | - | 1.15–1.17 | acs.org |
| Phenyl S-vinyl sulfide | Trithiocarbonate | 200/2/1 | 70 | 24 | 75–79 | 1.15–1.17 | acs.org |
| 2-Benzothiazolyl vinyl sulfide | Dithiocarbamate | 200/2/1 | 60 | - | - | Narrow | acs.org |
| 4-Bromophenyl vinyl sulfide | Xanthate | - | - | - | - | Narrow | researchgate.net |
The development of universal mediators that can bridge different polymerization mechanisms, such as cationic, anionic, and radical polymerization, is a significant step towards creating complex polymer architectures. While this compound's specific role in a three-mechanism system is an area for continued exploration, its amenability to controlled polymerization techniques like RAFT positions it as a potential building block for such advanced materials.
Compound List:
this compound (EVS)
Applications of Ethyl Vinyl Sulfide in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
Ethyl vinyl sulfide (B99878) is employed as a foundational component in the synthesis of diverse and intricate molecular structures. Its reactive vinyl moiety allows for its incorporation into larger frameworks through various synthetic pathways.
One notable application involves the synthesis of thiopyrylium (B1249539) tetrafluoroborate (B81430), a process that utilizes EVS as a key starting material in a multi-step sequence. Furthermore, EVS can be transformed into sulfur-substituted 1,2-dioxetanes, which are valuable intermediates themselves, particularly in the context of chemiluminescent applications. google.com The compound also finds utility in the preparation of methyl ethyl vinyl sulfonium (B1226848) ions.
Metal-catalyzed hydroboration reactions offer another avenue for EVS to act as a building block. For instance, the hydroboration of EVS with catecholborane (HBcat) in the presence of a rhodium catalyst (RhCl(PPh₃)₃) yields functionalized products, demonstrating its capacity to be elaborated into more complex structures. scispace.com In the realm of polymer science, EVS can be polymerized to form polyvinyl sulfides, which possess unique properties and find applications in material development. ontosight.ai The broader class of vinyl sulfides, including related structures like 1,4-dithianes, are recognized for their utility in assembling complex molecular architectures, ranging from lipids to carbocyclic scaffolds, underscoring the importance of the vinyl sulfide motif. beilstein-journals.orgresearchgate.net
Table 1: Ethyl Vinyl Sulfide as a Building Block in Organic Synthesis
| Target Compound/Structure Type | Key Transformation/Reaction Type | Resulting Product/Application | Reference |
| Thiopyrylium Tetrafluoroborate | Multi-step synthesis | Precursor for thiopyrylium salts | |
| Sulfur-substituted 1,2-dioxetanes | Addition of oxygen | Intermediates for chemiluminescent compounds | google.com |
| Methyl Ethyl Vinyl Sulfonium Ion | Not specified | Sulfonium salt derivative | |
| Functionalized Boronate Esters | Hydroboration | Introduction of boron functionality for further transformations | scispace.com |
| Polyvinyl Sulfides | Polymerization | Monomer for specialty polymers | ontosight.ai |
Precursors for Vinyl Sulfoxides and Sulfones
This compound serves as a direct precursor for the synthesis of its corresponding vinyl sulfoxides and vinyl sulfones. These transformations involve the oxidation of the sulfur atom, a fundamental reaction that significantly alters the electronic properties and reactivity of the molecule.
The oxidation of EVS can be achieved using various oxidizing agents. For example, common oxidants like meta-chloroperoxybenzoic acid (mCPBA) can efficiently convert vinyl sulfides into vinyl sulfones, typically yielding the E-isomers. rsc.org Similarly, EVS can be oxidized to form vinyl sulfoxides. rsc.orgsolubilityofthings.com This capability is crucial as vinyl sulfoxides and sulfones themselves are important intermediates and synthons in various organic transformations. researchgate.net The oxidation of ethylene (B1197577) sulfide residues within polymer structures has also been observed to convert them into sulfoxides and sulfones, leading to morphological changes and disassembly, highlighting the chemical lability of the sulfide linkage towards oxidation. researchgate.net
Table 2: Oxidation of this compound to Sulfoxides and Sulfones
| Starting Material | Oxidizing Agent | Product Type | Key Observation/Stereochemistry | Reference |
| This compound | mCPBA | Vinyl Sulfone | Predominantly E-isomer | rsc.org |
| This compound | (General) | Vinyl Sulfoxide (B87167) | - | rsc.orgsolubilityofthings.com |
| This compound | (General) | Vinyl Sulfone | - | rsc.orgsolubilityofthings.com |
| Ethylene Sulfide Oligomers | Hydrogen Peroxide | Sulfoxides, Sulfones | Morphological disassembly | researchgate.net |
Utility as Dienophiles and Dipolarophiles in Cycloadditions
The presence of the electron-rich vinyl group makes this compound a valuable participant in cycloaddition reactions, acting as either a dienophile or a dipolarophile. These reactions are instrumental in constructing cyclic systems with controlled stereochemistry.
In Diels-Alder reactions, EVS functions as a dienophile. For instance, in the BF₃-catalyzed oxa-Diels–Alder reaction with β-methyl-α-phenylacroleins, EVS reacts to form cis-cycloadducts, specifically 3,4-dihydro-2H-pyrans, with high yields and excellent enantioselectivities when employing bulky chiral supramolecular Brønsted acid catalysts. researchgate.net Studies have also shown that EVS can participate in diene-transmissive Diels–Alder reactions, yielding [4+2] cycloadducts with high endo selectivity. researchgate.net
As a dipolarophile, EVS has been employed in [3+2] cycloaddition reactions. For example, it reacts with reactive 4-nitrobenzoyl hydrazones in the presence of a chiral zirconium catalyst to produce pyrazolidine (B1218672) products with good yields and moderate diastereoselectivities. osi.lv While vinyl sulfones are noted for their enhanced reactivity as dienophiles due to the electron-withdrawing sulfonyl group, beilstein-journals.orgsinica.edu.tw EVS's inherent electronic nature allows it to engage in these cycloadditions, albeit sometimes requiring specific catalytic activation. researchgate.net
Table 3: Cycloaddition Reactions Involving this compound
| Reaction Type | Co-reactant(s) | Catalyst/Conditions | Product Type | Yield/Selectivity | Reference |
| Oxa-Diels–Alder | β-methyl-α-phenylacroleins | BF₃, Chiral Supramolecular Brønsted Acid Catalysts | cis-3,4-dihydro-2H-pyrans | High yield, High ee | researchgate.net |
| Diels–Alder | Dienes | Not specified | [4+2] Cycloadducts | High endo selectivity | researchgate.net |
| [3+2] Cycloaddition | 4-nitrobenzoyl hydrazones | Chiral Zirconium Catalyst | Pyrazolidine derivatives | High yield, Moderate dr | osi.lv |
Role as Sulfoxide Synthons (e.g., Julia Olefination)
While this compound itself is not directly employed as a sulfoxide synthon, it plays a crucial role as a precursor to compounds that are extensively utilized in sulfoxide-based olefination reactions, such as the Julia olefination. EVS can be readily oxidized to form vinyl sulfoxides and vinyl sulfones, which are the key functional groups involved in these powerful carbon-carbon bond-forming methodologies.
The Julia-Lythgoe olefination classically involves the reaction of a phenylsulfonyl carbanion with an aldehyde or ketone, followed by reductive elimination to form an alkene. organic-chemistry.org Modifications, such as the Julia-Kocienski olefination, employ heterocyclic-bearing sulfones and can often achieve the olefin synthesis in a single step. gla.ac.ukresearchgate.net In these reactions, the sulfoxide or sulfone moiety acts as an activating and leaving group. organic-chemistry.orgupol.cz EVS's ability to be converted into these sulfoxide and sulfone derivatives positions it as an indirect but vital starting material for accessing these important olefination reagents. The transformations of EVS into vinyl sulfoxides and sulfones are therefore foundational steps for their subsequent use in constructing complex olefinic structures. rsc.org
Table 4: EVS as a Precursor to Julia Olefination Reagents
| Transformation of EVS | Resulting Synthon Type | Role in Olefination | Julia Olefination Variant | Reference |
| Oxidation | Vinyl Sulfoxide | Activating/Leaving Group | Julia-Lythgoe, Julia-Kocienski | rsc.orgorganic-chemistry.orgupol.cz |
| Oxidation | Vinyl Sulfone | Activating/Leaving Group | Julia-Lythgoe, Julia-Kocienski | rsc.orggla.ac.ukresearchgate.net |
Compound Name Index:
this compound (EVS)
Thiopyrylium Tetrafluoroborate
Sulfur-substituted 1,2-dioxetanes
Methyl Ethyl Vinyl Sulfonium Ion
Catecholborane (HBcat)
RhCl(PPh₃)₃
Polyvinyl Sulfides
1,4-Dithianes
Vinyl Sulfoxides
Vinyl Sulfones
Ethylene Sulfide Oligomers
mCPBA (meta-chloroperoxybenzoic acid)
β-methyl-α-phenylacroleins
4-nitrobenzoyl hydrazones
Phenylsulfonyl carbanion
Spectroscopic and Computational Characterization of Ethyl Vinyl Sulfide and Derivatives
Conformational Analysis
The molecular structure of ethyl vinyl sulfide (B99878) allows for various spatial arrangements due to rotation around single bonds, leading to conformational isomerism. Studies have explored these possibilities using computational methods and spectroscopic techniques.
Rotational Isomerism and Potential Energy Surfaces
Research on vinyl ethers and sulfides, including ethyl vinyl sulfide, indicates the presence of distinct stable conformers arising from rotational isomerism around the C-S bond tandfonline.comumanitoba.caacs.org. Computational studies predict that molecules with Csp2-X bonds (where X is O or S) can exhibit stabilization of s-cis rotamers due to p,π-interactions and a third-order barrier to internal rotation tandfonline.com. For this compound, the potential energy surface associated with internal rotation around the C-S bond dictates the relative stability and population of these conformers tandfonline.comacs.org. While specific detailed potential energy surface data for EVS is not extensively detailed in the provided search results, studies on analogous compounds like mthis compound and allyl ethyl sulfide suggest that sulfur-bridged compounds can display a greater number of conformers with closer relative energies compared to their oxygen counterparts, particularly with saturated side chains umanitoba.cayorku.ca.
Microwave Spectroscopy Studies of Conformations
Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structures and conformational preferences of molecules in the gas phase umanitoba.cayorku.caresearchgate.netaltervista.org. Studies on similar compounds, such as allyl ethyl ether and allyl ethyl sulfide, have utilized Fourier transform microwave spectroscopy in conjunction with density functional theory (DFT) calculations to map their conformational landscapes umanitoba.cayorku.caresearchgate.net. These investigations predict multiple unique conformers for such molecules, with experimental spectra often dominated by transitions from the lowest energy conformers umanitoba.cayorku.caresearchgate.net. While specific microwave spectroscopic data for this compound's conformers are not explicitly detailed in the provided snippets, a manuscript in preparation by Poonia and van Wijngaarden is listed as studying this compound using microwave spectroscopy altervista.org. This suggests that experimental data exists or is being generated to elucidate its conformational isomers.
Internal Rotation Barriers Around C-S Bonds
The barriers to internal rotation around the C-S bonds are critical parameters that influence the stability and interconversion rates of different conformers tandfonline.comacs.org. Computational studies, such as those employing ab initio methods or DFT, are typically used to calculate these energy barriers tandfonline.comacs.org. Research on ethene thiols and related compounds has shown that the C-S bond can have significant rotational barriers, influenced by factors like p-orbital overlap and steric interactions tandfonline.comacs.orgchemrxiv.org. For instance, studies on mthis compound indicate that the s-cis conformation is preferred, with calculated conformer energy differences and potential energy surfaces providing insights into these barriers tandfonline.comchemrxiv.org. While specific numerical values for the internal rotation barriers around the C-S bonds in this compound were not directly extracted from the provided search results, this remains a key area of computational investigation for understanding its conformational dynamics.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and functional groups present in a molecule by analyzing its vibrational modes.
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are standard techniques for characterizing molecules nist.govresearchgate.netaua.grchemicalbook.com. The IR spectrum of this compound has been recorded by the NIST Mass Spectrometry Data Center nist.gov. While the specific assignments of all vibrational modes are not detailed in the provided snippets, the presence of characteristic functional groups like the vinyl group (C=C) and the C-S bond would lead to specific absorption bands. For example, vinyl groups typically show C=C stretching vibrations in the 1600-1680 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹ . The C-S stretching vibrations in sulfides are generally found in the lower frequency region, around 650-700 cm⁻¹ . Raman spectroscopy has also been employed in the analysis of sulfur-containing compounds, including studies on related ethyl methyl sulfide and its deuterated compounds, where normal vibration frequencies were calculated researchgate.netaua.gr. The analysis of vibrational spectra, often in conjunction with computational normal mode calculations, allows for the assignment of specific frequencies to particular molecular vibrations, thereby confirming the molecular structure and identifying different conformers researchgate.net.
Table 1: Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound (Estimated based on functional groups and related compounds)
| Vibration Type | Expected Frequency Range (cm⁻¹) | Reference/Notes |
| C=C Stretch | 1600 – 1680 | Typical for vinyl groups |
| C-H Stretch (sp² vinyl) | 3000 – 3100 | Characteristic of vinyl C-H bonds |
| C-H Stretch (sp³ alkyl) | 2850 – 2970 | Aliphatic C-H stretching |
| C-S Stretch | 650 – 700 | Typical for C-S bonds in sulfides |
| C-H Bend (vinyl) | 900 – 1000 | Vinyl C-H out-of-plane bending |
| C-H Bend (methylene) | 1450 – 1470 | CH₂ bending |
| C-H Bend (methyl) | 1375 – 1385 | CH₃ bending |
Ultraviolet-Visible Absorption and Photoelectron Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes electronic transitions within a molecule, typically π→π* or n→π* transitions. For this compound, the presence of the sulfur lone pair electrons and the π system of the vinyl group can lead to UV absorption. Compared to conjugated oxygen analogs like enol ethers, which show π→π* transitions near 210 nm, this compound shows no significant absorption above 200 nm in the UV-Vis range . This suggests that the electronic transitions are primarily in the far-UV region.
Photoelectron spectroscopy provides information about the ionization potentials of a molecule, reflecting the energies of its molecular orbitals cdnsciencepub.com. Studies on substituted oxiranes and thiiranes have explored substituent effects on ionization potentials involving σ orbitals, noting that alkyl group substitution generally lowers ionization potentials cdnsciencepub.com. While specific photoelectron spectra for this compound are not detailed, research on related vinyl compounds indicates that such techniques can provide insights into the electronic structure and orbital energies.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and stereochemistry of organic molecules, and it plays a vital role in understanding reaction mechanisms involving this compound. Both ¹H NMR and ¹³C NMR provide distinct signals that help identify the different proton and carbon environments within the molecule.
For this compound, ¹H NMR typically reveals signals for the vinyl protons in the range of δ 5.0–6.0 ppm, while the ethyl group protons appear as multiplets between δ 1.2–1.5 ppm . The ¹³C NMR spectrum confirms the presence of carbon atoms bonded to sulfur, usually found in the δ 20–30 ppm range, alongside the characteristic signals for the vinyl and ethyl carbons .
In the study of vinyl sulfides and their derivatives, NMR is particularly powerful for establishing stereochemistry. For instance, the coupling constants (J) between vinylic protons are diagnostic: a larger coupling constant (J_trans ≈ 15 Hz) indicates a trans configuration across the double bond, whereas a smaller one (J_cis ≈ 10–12 Hz) suggests a cis configuration scispace.comrsc.orgconicet.gov.ar. Comparative analysis of ¹H NMR spectra of vinyl sulfides and their corresponding sulfones has been shown to be a reliable method for assigning configurations psu.edu. Furthermore, NMR studies can monitor reaction progress, identify intermediates, and confirm the structure of products, thereby aiding in mechanistic elucidation acs.orgdiva-portal.org.
Table 1: Representative NMR Data for this compound and Related Vinyl Sulfides
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | Reference |
| Vinyl H (CH₂=) | ~5.0–6.0 | m | - | Vinyl group protons | |
| Vinyl H (=CH-) | ~5.0–6.0 | m | - | Vinyl group proton | |
| Ethyl CH₂ | ~1.2–1.5 | m | - | Ethyl group methylene | |
| Ethyl CH₃ | ~1.2–1.5 | m | - | Ethyl group methyl | |
| Vinyl C | ~120–140 | - | - | Olefinic carbons (from derivatives) | rsc.org |
| Ethyl C (CH₂) | ~20–30 | - | - | Carbon adjacent to sulfur | |
| Ethyl C (CH₃) | ~10–15 | - | - | Terminal ethyl carbon | |
| C-S Carbon | ~20–30 | - | - | Carbon directly bonded to sulfur | |
| Vinylic H (trans) | - | d | ~15 | For E-isomers | scispace.comrsc.orgconicet.gov.ar |
| Vinylic H (cis) | - | d | ~10–12 | For Z-isomers | scispace.comrsc.orgconicet.gov.ar |
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods are indispensable for gaining a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of this compound, often complementing experimental observations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations can accurately determine molecular geometries, bond lengths, bond angles, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energy gaps. These parameters are critical for understanding reaction pathways, predicting regioselectivity, and assessing the stability of intermediates rsc.orgresearchgate.netrsc.org. For instance, the HOMO-LUMO gap calculated via DFT can serve as an indicator of a molecule's reactivity towards electrophiles or nucleophiles, thereby guiding predictions for reactions like cycloadditions scielo.br. DFT has also been employed to calculate activation energies, providing insights into reaction kinetics and the effect of catalysts on reaction rates researchgate.net. Various DFT functionals, such as PBE1PBE, CAM-B3LYP, UB3LYP, and ωB97X-D, in conjunction with different basis sets (e.g., 6-31G(d), cc-pVTZ), are commonly used to achieve accurate results rsc.orgresearchgate.netscielo.brchemrxiv.org.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital (MO) calculations, which are based on solving the Schrödinger equation without empirical parameters, offer a fundamental approach to studying molecular properties. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been applied to investigate the rotational isomerism, conformational preferences, and electronic properties of vinyl ethers and sulfides tandfonline.comwayne.eduscribd.comresearchgate.net. Such calculations provide high-level insights into the energy landscapes of molecules, helping to understand their stability and preferred orientations. For this compound, ab initio studies can contribute to a detailed understanding of the interplay between the vinyl group, the sulfur atom, and the ethyl chain.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) provides a robust framework for analyzing the mechanisms of chemical reactions by focusing on the electron density distribution. This theory integrates various computational tools, including DFT, to study reaction pathways, transition states, and intermediates. MEDT has been successfully applied to analyze polar cycloaddition reactions, such as the oxa-Diels–Alder reaction involving this compound researchgate.netx-mol.net. By examining electron localization functions (ELF) and electron density changes, MEDT can elucidate how bonds are formed and broken during a reaction, offering a comprehensive mechanistic picture that aligns well with experimental observations researchgate.net.
Conceptual DFT (CDFT) for Reactivity Indices
Conceptual Density Functional Theory (CDFT) extends DFT by defining a set of reactivity indices that quantify a molecule's propensity to undergo specific chemical transformations. Key CDFT indices include the electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) researchgate.netunimi.it. These global indices, along with local indices like Fukui functions and Parr functions, are invaluable for predicting regioselectivity and understanding the polar nature of reactions involving this compound researchgate.netresearchgate.net. For example, CDFT analysis can identify EVS as a nucleophile or electrophile in a given reaction context and predict which sites are most susceptible to attack researchgate.net.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are advanced computational techniques used to characterize inter- and intramolecular interactions and the nature of chemical bonds, respectively. NCI analysis, often visualized using reduced density gradients, helps to identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion, which can influence molecular conformation and reactivity researchgate.netcdnsciencepub.comresearchgate.net. QTAIM, on the other hand, analyzes the electron density distribution to define atoms, bonds, and lone pairs through the identification of critical points, providing a detailed topological description of the molecular structure and bonding researchgate.netresearchgate.net. These methods can be used to understand how non-covalent interactions influence transition states in reactions involving this compound, thereby explaining observed stereoselectivities or regioselectivities.
Table 2: Applications of Computational Chemistry Methods for this compound and Related Systems
| Method | Application/Purpose | Key Findings/Insights | Representative References |
| DFT | Electronic Structure & Reactivity | Predicts molecular geometries, bond properties, HOMO-LUMO gaps, reaction energies, and transition states. Aids in predicting regioselectivity and rationalizing reaction mechanisms. | rsc.orgresearchgate.netrsc.orgscielo.brchemrxiv.org |
| Ab Initio MO | Conformational Analysis & Electronic Properties | Studies molecular conformations, rotational isomerism, and fundamental electronic properties. Provides high-level theoretical insights into molecular behavior. | tandfonline.comwayne.eduscribd.comresearchgate.net |
| MEDT | Reaction Mechanism Analysis | Elucidates reaction pathways, identifies intermediates, and analyzes the role of electron density in chemical transformations, particularly in cycloadditions. | researchgate.netx-mol.net |
| CDFT | Reactivity Indices | Quantifies global (electrophilicity, nucleophilicity) and local reactivity. Predicts regioselectivity and polar reaction behavior. | researchgate.netresearchgate.netunimi.it |
| NCI Analysis | Non-Covalent Interaction Characterization | Visualizes and characterizes weak interactions influencing molecular behavior, transition states, and stereoselectivity. | researchgate.netcdnsciencepub.comresearchgate.net |
| QTAIM Analysis | Electron Density Topology | Defines atoms, bonds, and molecular structure through topological analysis of electron density. Aids in understanding bonding and interactions. | researchgate.netresearchgate.net |
Compound Name List:
this compound (EVS)
Molecular Dynamics Simulations for Radical Recognition Processes
Molecular dynamics (MD) simulations, often coupled with density functional theory (DFT) calculations, represent a powerful computational approach for elucidating the intricate mechanisms of radical recognition processes. These simulations allow researchers to probe the dynamic interactions between molecules and highly reactive radical species, providing insights that are often challenging to obtain through experimental methods alone. Specifically, studies involving vinyl sulfides, including derivatives like cyclopropyl (B3062369) vinyl sulfides, have utilized MD to understand how these compounds interact with and capture various radicals, laying the groundwork for developing sophisticated radical recognition assays. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
The core principle behind employing MD simulations in this context is to observe and analyze the behavior of a radical when it encounters a vinyl sulfide molecule. By simulating the trajectories of atoms and molecules over time, researchers can track the formation of chemical bonds, the transfer of energy, and the conformational changes that occur during a radical addition or recognition event. mdpi.comnih.govresearchgate.net This approach is particularly valuable for understanding the regioselectivity of radical additions to the double bond of vinyl sulfides and for differentiating between the reactivity profiles of various radical types, such as alkyl (Alk•), phenyl (Ph•), and iodine (I•) radicals. nih.govresearchgate.netresearchgate.net
Research Findings and Methodologies
Research has focused on using functionalized vinyl sulfides, such as cyclopropyl vinyl sulfides, as model systems due to their inherent reactivity and the influence of the sulfur atom on radical interactions. mdpi.comnih.govresearchgate.net The sulfur atom can act as a radical stabilizer, potentially altering the course of reactions compared to non-sulfur-containing analogues. mdpi.comresearchgate.net
MD simulations, in conjunction with DFT, enable the modeling of reaction energy profiles and the analysis of radical capture stages, which are often rate-determining steps in recognition processes. mdpi.comnih.govnih.gov These simulations can capture the dynamic interaction of a radical with the double bond, observing whether the radical bonds to different carbon atoms, thereby revealing the regioselectivity of the addition. nih.govresearchgate.net Furthermore, the simulations can track the spatial distribution and dynamics of spin density in the resulting adducts, offering crucial information about the nature of the radical-sulfide interaction. nih.govresearchgate.net
Key findings from these computational studies include:
Differential Reactivity: Vinyl sulfide derivatives exhibit distinct reactivity patterns towards different types of radicals. For instance, studies have shown that the presence of a sulfide group can increase selectivity towards reactions with alkyl radicals while decreasing it for aryl radicals. nih.govresearchgate.net
Radical Recognition Assay Development: The differential reactivity observed allows for the design of "radical recognition assays" where specific vinyl sulfide-based molecules act as tunable sensors. By analyzing the observed reactivity or selectivity, one can infer the nature of the radical species involved in a chemical reaction. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
Mechanism Elucidation: MD simulations help in understanding the detailed mechanisms of radical addition, including the preferred sites of attack and the stability of intermediate species. For example, simulations can highlight how a phenyl radical might interact differently with the double bond compared to an alkyl radical, influencing the formation of radical clock products. nih.govresearchgate.net
Data Table: Differential Radical Interaction with Vinyl Sulfide Derivatives (Simulated Insights)
The following table summarizes the qualitative insights gained from molecular dynamics simulations regarding the interaction of different radical types with vinyl sulfide derivatives, as reported in the literature. These findings are crucial for developing radical recognition assays.
| Radical Type | Simulated Interaction Dynamics & Reactivity | Selectivity & Recognition Insights from MD | Primary References |
| Alkyl Radical (Alk•) | High reactivity; forms strong covalent bonds, leading to tetrahedral configuration at the addition site. | Exhibits high selectivity towards vinyl sulfide derivatives, often leading to specific radical clock product formation. nih.govresearchgate.net | mdpi.comnih.govresearchgate.netresearchgate.net |
| Phenyl Radical (Ph•) | Moderate reactivity; interaction dynamics differ from alkyl radicals, potentially leading to lower selectivity in certain radical clock reactions. nih.govresearchgate.net | MD simulations suggest lower selectivity for phenyl radical addition compared to alkyl radicals in some systems. nih.govresearchgate.net | mdpi.comnih.govresearchgate.netresearchgate.net |
| Iodine Radical (I•) | Variable reactivity; addition may preserve a more planar geometry at the terminal carbon atom compared to alkyl radical addition. nih.gov | Can be differentiated based on spin density distribution and interaction patterns with the vinyl sulfide moiety. nih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
These simulations underscore the utility of molecular dynamics in dissecting the complex pathways of radical recognition, providing a computational foundation for designing molecules capable of selectively identifying and interacting with specific radical species.
Catalytic Roles and Applications
Ethyl Vinyl Sulfide (B99878) as a Substrate in Catalytic Reactions
Ethyl vinyl sulfide serves as a versatile substrate in several catalytic organic synthesis reactions. Its vinyl group and the presence of the sulfur atom enable participation in a range of transformations, often mediated by transition metal catalysts or Lewis acids.
Hydroboration Reactions: this compound has been employed as a substrate in metal-catalyzed hydroboration reactions. For instance, rhodium catalysts, such as RhCl(PPh3)3, have been utilized to facilitate the addition of borane (B79455) reagents across the carbon-carbon double bond of this compound, leading to the formation of organoborane products scispace.com.
Heck Vinylations: The compound can act as a substrate in Heck vinylation reactions, where sulfur-containing alkenes are coupled with aryl bromides in the presence of palladium catalysts or other suitable catalytic systems thieme-connect.com. This process allows for the formation of new carbon-carbon bonds, functionalizing the vinyl sulfide moiety.
Cycloaddition Reactions: this compound can participate as a dienophile or substrate in cycloaddition reactions. For example, it has been used in [4+2] cycloaddition reactions with acroleins, catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) [B(C6F5)3], leading to the formation of cyclic sulfur-containing compounds researchgate.net.
Synthetic Precursor in Catalytic Sequences: In broader synthetic strategies, this compound functions as a key precursor in multi-step reaction sequences that often involve catalytic transformations. An example includes its use in the production of thiopyrylium (B1249539) tetrafluoroborate (B81430), where it undergoes a series of catalyzed reactions to yield the desired product .
Table 1: this compound as a Substrate in Catalytic Reactions
| Reaction Type | Catalyst System | Substrate (EVS) | Transformation | Reference |
| Hydroboration | RhCl(PPh3)3 | This compound | Addition of borane across the C=C double bond | scispace.com |
| Heck Vinylation | Catalysts for sulfur-containing alkenes | This compound | Coupling with aryl bromides | thieme-connect.com |
| [4+2] Cycloaddition | B(C6F5)3 / Chiral CPA | This compound | Cycloaddition with acroleins | researchgate.net |
| Precursor Synthesis | Various catalytic steps involved | This compound | Intermediate in the synthesis of compounds like thiopyrylium tetrafluoroborate |
This compound Derivatives as Ligands or Promoters in Catalysis
While organosulfur compounds, in general, are recognized for their potential to act as ligands or promoters in various catalytic systems, specific documented roles for this compound derivatives in these capacities are not extensively detailed within the scope of the provided literature. The research reviewed primarily highlights this compound as a substrate in catalytic transformations or as a component within polymeric catalytic materials. The broader class of organosulfur compounds, encompassing molecules such as sulfoxides, sulfonamides, and thioureas, have been noted for their utility as ligands and promoters in metal-catalyzed reactions rsc.orgrsc.org. However, direct and specific examples of this compound derivatives fulfilling these particular roles are not a prominent focus of the studies examined.
Sulfide Organic Polymers as Metal-Free Heterogeneous Lewis Acid Catalysts
Organosulfide-based covalent organic polymers (SOPs) have emerged as a significant class of metal-free heterogeneous Lewis acid catalysts, particularly effective for esterification reactions rsc.orgrsc.orgupv.escsic.esrsc.orgresearchgate.net. These polymers are synthesized through click processes, employing coupling reactions such as SN2 or thiol-yne mechanisms, which allow for the creation of robust polymeric networks rsc.orgupv.escsic.esresearchgate.net.
The catalytic activity of these SOPs is attributed to the sulfur centers incorporated within their structure. These sulfur atoms can engage in hypervalent S⋯O (nO → σS*) interactions with carboxylic acid substrates rsc.orgrsc.orgupv.escsic.esrsc.org. This interaction serves to activate the carboxylic acid by increasing the electrophilic character of the carbonyl carbon, thereby facilitating the nucleophilic addition of an alcohol and promoting the formation of ester products rsc.orgrsc.orgupv.escsic.esrsc.org.
Table 2: Performance of Sulfide Organic Polymers (SOPs) as Heterogeneous Lewis Acid Catalysts in Esterification
| Catalyst Type | Synthesis Method | Reaction Type | Example Substrate Pair | Example Product | Typical Conditions | Conversion/Yield (Example) | Recyclability | Reference(s) |
| SOPs | Click processes (SN2, thiol-yne) | Esterification | Levulinic acid + Ethanol | Ethyl Levulinate | 6 mol% catalyst, 78 °C, 24 h | >93% (SOP-1, SOP-3) | High | rsc.orgrsc.orgupv.escsic.esresearchgate.net |
| SOPs | Click processes (SN2, thiol-yne) | Esterification | Levulinic acid + Ethanol | Ethyl Levulinate | 6 mol% catalyst, 78 °C, 24 h | >91% (SOP-2) | High | rsc.orgrsc.orgupv.escsic.esresearchgate.net |
| SOPs | Click processes (SN2, thiol-yne) | Esterification | Levulinic acid + Ethanol | Ethyl Levulinate | 6 mol% catalyst, 78 °C, 24 h | >80% (SOP-4) | High | rsc.orgrsc.orgupv.escsic.esresearchgate.net |
Compound Name Table:
this compound
Q & A
Q. What are the recommended methods for synthesizing ethyl vinyl sulfide (EVS), and how can reaction conditions be optimized?
EVS is synthesized via nucleophilic substitution or addition reactions. For example, hydrosilylation of divinyl sulfide with triethylsilane in the presence of H2PtCl6 or (Ph3P)3RhCl catalysts yields EVS derivatives, though non-selectively, producing isomer mixtures . Optimization involves controlling catalyst loading (e.g., 0.5–1 mol% H2PtCl6) and reaction temperature (25–60°C). Purity is enhanced via fractional distillation under reduced pressure (e.g., boiling point: 91–92°C at atmospheric pressure ).
Q. How can EVS be characterized using spectroscopic and chromatographic techniques?
- GC-MS : Analyze purity and identify byproducts using retention times and fragmentation patterns.
- NMR : <sup>1</sup>H NMR shows vinyl protons at δ 5.0–6.0 ppm and ethyl groups at δ 1.2–1.5 ppm. <sup>13</sup>C NMR confirms sulfur-linked carbons (δ 20–30 ppm).
- IR : C-S stretching vibrations appear at 600–700 cm<sup>−1</sup> .
- Density : 0.869 g/mL at 25°C (critical for reaction stoichiometry) .
Q. What precautions are necessary for handling EVS due to its chemical stability?
EVS is air-sensitive and reacts with oxidizing agents. Store under inert gas (N2/Ar) at 2–8°C. Use Schlenk lines for air-free transfers. Avoid exposure to peroxides or strong acids to prevent decomposition .
Advanced Research Questions
Q. How does BF3 catalysis influence the stereoselectivity of EVS in oxa-Diels-Alder reactions?
BF3 coordinates with β-methyl-α-phenylacrolein (ACR), enhancing its electrophilicity and promoting a stepwise mechanism. This leads to a 86:14 cis:trans product ratio via a zwitterionic intermediate. Computational studies (DFT, molecular electron density theory) reveal lower activation energy (ΔG<sup>‡</sup> ≈ 15 kcal/mol) under catalysis versus non-catalyzed reactions .
Q. What computational methods are effective for modeling EVS reaction pathways and electronic properties?
Q. How can contradictory data on EVS hydrosilylation reaction outcomes be resolved?
Non-selective hydrosilylation produces isomer mixtures (e.g., α- and β-adducts). Use GC-MS and <sup>29</sup>Si NMR to quantify isomers. Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature. For example, prolonged heating (24–48 hrs) favors thermodynamically stable products .
Q. What strategies improve regioselectivity in EVS-mediated cycloadditions?
- Catalyst Screening : Transition metals (Rh, Pt) or Lewis acids (BF3) alter electron density at reactive sites.
- Solvent Effects : Polar aprotic solvents (e.g., CH2Cl2) stabilize zwitterionic intermediates in BF3-catalyzed reactions .
- Substrate Modification : Introduce electron-withdrawing groups to enhance dienophile reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
